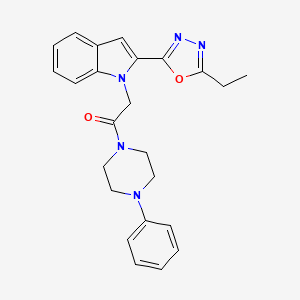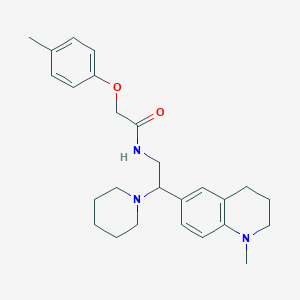![molecular formula C15H11N3OS B2871464 [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile CAS No. 1207020-04-9](/img/structure/B2871464.png)
[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibiotic Development
The pyrrolo[2,3-d]pyrimidine moiety, present in this compound, is structurally similar to purines and has been found in some important antibiotics . The resemblance to purines suggests that derivatives of 7-deazaadenine could be used to develop new antibiotics, potentially with novel mechanisms of action against resistant bacteria.
Anti-HIV Research
Compounds with the pyrrolo[2,3-d]pyrimidine structure have reported significant anti-HIV activities . This compound could be used in the synthesis of new drugs or as a research tool to study the HIV replication process, aiming to find new targets for antiretroviral therapy.
Antitumor Agents
The derivatives of 7-deazaadenine, including the compound , have shown antitumor properties . Research into these compounds could lead to the development of new chemotherapeutic agents that target specific pathways involved in cancer cell proliferation.
Antimicrobial Properties
Due to their structural features, these compounds exhibit antimicrobial activities . They could be further explored to understand their efficacy against various microbial strains and their potential use as antimicrobial agents in clinical or agricultural settings.
Antiangiogenic Therapy
7-deazaadenine derivatives have been identified with antiangiogenic activities, which is the process of forming new blood vessels . This property is particularly useful in the field of cancer therapy, as inhibiting angiogenesis can starve tumors of nutrients and oxygen, thereby inhibiting their growth.
Anti-inflammatory and Antifungal Applications
These compounds are known to possess anti-inflammatory and antifungal activities . They could be valuable in the development of treatments for inflammatory diseases and fungal infections, offering alternative therapeutic options.
Adenosine Receptor Antagonism
Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives are selective A1-adenosine receptor antagonists . This application is significant in pharmacology, where modulation of adenosine receptors can have therapeutic benefits in conditions like arrhythmias, pain, and inflammation.
Chemical Synthesis and Drug Design
The compound’s structure allows for various chemical modifications, making it a versatile building block in organic synthesis . It can be used to design and synthesize new drug candidates with potential biological activities, contributing to the field of medicinal chemistry.
properties
IUPAC Name |
2-[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-10-3-2-4-11(7-10)12-8-20-14-13(12)17-9-18(6-5-16)15(14)19/h2-4,7-9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHOFJVEJBBRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate](/img/structure/B2871381.png)

![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B2871386.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2871391.png)
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2871392.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2871393.png)


![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2871397.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone](/img/structure/B2871399.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2871400.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2871401.png)